molecular formula C12H17NO4 B13324545 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid

7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid

Cat. No.: B13324545
M. Wt: 239.27 g/mol
InChI Key: VLIYGKXVMXUARB-UHFFFAOYSA-N
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Description

    7-(tert-Butoxycarbonyl)-7-azabicyclo[22, is a bicyclic compound with interesting structural features.

    Structure: Its chemical formula is C₁₂H₁₉NO₄, and it consists of a bicyclo[2.2.1]heptane ring system with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the of a Boc-protected amine to a suitable Michael acceptor (such as an α,β-unsaturated carboxylic acid). The Boc group provides protection during subsequent reactions.

      Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or tetrahydrofuran. The reaction is often carried out at room temperature or under mild heating.

      Industrial Production: While not widely produced industrially, researchers synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including (removing the Boc group), , and .

      Common Reagents and Conditions:

      Major Products: The deprotected compound (without Boc) is a key intermediate for further synthesis.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.

      Biology: May serve as a precursor for bioconjugation or peptide synthesis.

      Medicine: Investigated for potential drug development (e.g., as part of peptidomimetics).

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

      Target: The compound’s mechanism depends on its specific application. For drug development, it could target enzymes, receptors, or other biomolecules.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Unique Features: Its bicyclo[2.2.1]heptane ring system sets it apart.

      Similar Compounds:

    Properties

    Molecular Formula

    C12H17NO4

    Molecular Weight

    239.27 g/mol

    IUPAC Name

    7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid

    InChI

    InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h4,6,8H,5,7H2,1-3H3,(H,14,15)

    InChI Key

    VLIYGKXVMXUARB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1C2CCC1(C=C2)C(=O)O

    Origin of Product

    United States

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